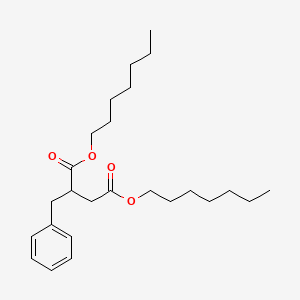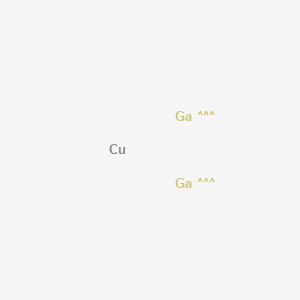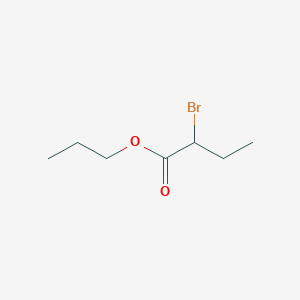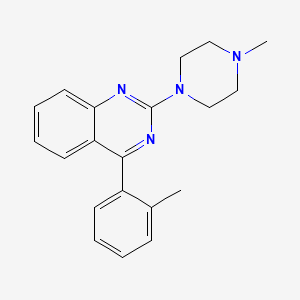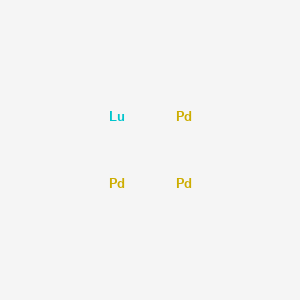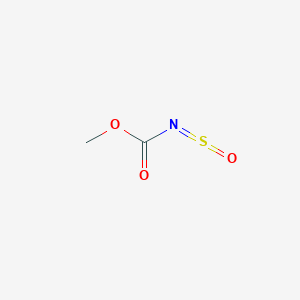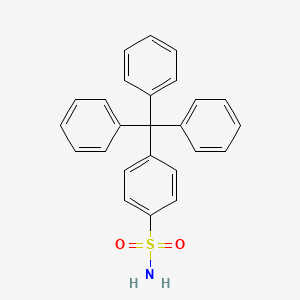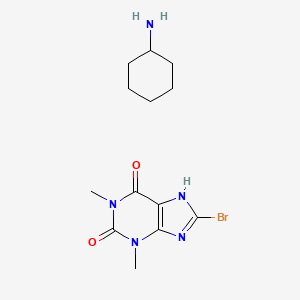
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine is a chemical compound with the molecular formula C13H20BrN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the 8th position and the presence of a cyclohexanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine typically involves the bromination of 1,3-dimethylxanthine followed by the introduction of the cyclohexanamine group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The presence of the cyclohexanamine group allows for potential cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted purines, while oxidation can produce purine oxides.
Applications De Recherche Scientifique
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclohexanamine group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-bromo-1,3-dimethyl-7H-purine-2,6-dione: Lacks the cyclohexanamine group but shares the bromine substitution.
1,3-dimethyl-7H-purine-2,6-dione:
8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with a different substitution pattern.
Uniqueness
The presence of both the bromine atom and the cyclohexanamine group in 8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5462-96-4 |
|---|---|
Formule moléculaire |
C13H20BrN5O2 |
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
8-bromo-1,3-dimethyl-7H-purine-2,6-dione;cyclohexanamine |
InChI |
InChI=1S/C7H7BrN4O2.C6H13N/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;7-6-4-2-1-3-5-6/h1-2H3,(H,9,10);6H,1-5,7H2 |
Clé InChI |
OOCUWLIPZGVYGI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br.C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


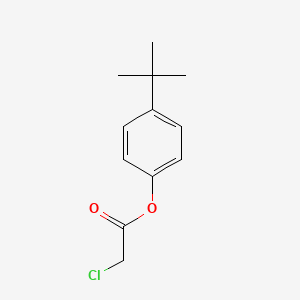
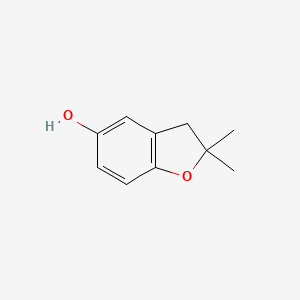
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
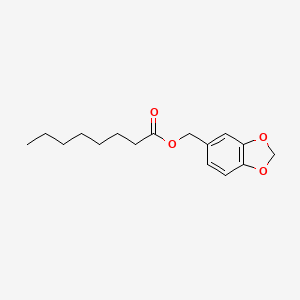
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
